An In-Depth Technical Guide to the Physicochemical Properties of Cbz-1-aminocyclobutanecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of Cbz-1-aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-1-aminocyclobutanecarboxylic acid, a synthetically derived, non-proteinogenic amino acid, is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique conformational constraint that can impart favorable properties to peptide-based therapeutics, such as enhanced metabolic stability and receptor-binding affinity. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid, offering both established data and detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective application in rational drug design, formulation development, and pharmacokinetic profiling.
Chemical Identity and Core Properties
Cbz-1-aminocyclobutanecarboxylic acid, systematically named 1-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid, is characterized by the presence of a cyclobutane ring, an amino group protected by a carboxybenzyl (Cbz) group, and a carboxylic acid moiety. This unique structure dictates its physicochemical behavior.
| Property | Value | Source(s) |
| CAS Number | 190004-53-6 | [1] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Melting Point | 83-87 °C | [1] |
| Predicted pKa | 4.12 ± 0.20 | [1] |
| Predicted Boiling Point | 458.2 ± 34.0 °C | [1] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [1] |
Note: The provided pKa, boiling point, and density are predicted values. For rigorous drug development, experimental determination is crucial.
Ionization Constant (pKa): A Critical Determinant of Biological Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the pH at which a molecule is 50% ionized, is therefore a fundamental parameter. For Cbz-1-aminocyclobutanecarboxylic acid, the carboxylic acid moiety is the primary acidic center.
Theoretical Considerations
The carboxylic acid group (-COOH) will donate a proton to form its conjugate base, the carboxylate anion (-COO⁻). The equilibrium between these two forms is governed by the pKa of the carboxylic acid. The predicted pKa of approximately 4.12 suggests that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its ionized, negatively charged form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.
Experimental Protocol for pKa Determination (Potentiometric Titration)
This protocol outlines a robust method for the experimental determination of the pKa value of Cbz-1-aminocyclobutanecarboxylic acid using potentiometric titration. This self-validating system ensures accuracy and reproducibility.
Materials:
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Cbz-1-aminocyclobutanecarboxylic acid
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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High-purity water (Milli-Q or equivalent)
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Potassium chloride (KCl) for ionic strength adjustment
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Calibrated pH meter with a combination glass electrode
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Stir plate and magnetic stir bar
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Burette (10 mL, Class A)
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Beaker (50 mL)
Procedure:
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Sample Preparation: Accurately weigh approximately 25 mg of Cbz-1-aminocyclobutanecarboxylic acid and dissolve it in 20 mL of high-purity water in the beaker. A small amount of a co-solvent like methanol may be used if solubility is low, but its effect on the pKa should be noted.
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Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
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Initial pH Measurement: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.
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Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
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Data Collection: Continue the titration until the pH has risen significantly, well past the expected pKa, to ensure the complete titration curve is captured.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Causality Behind Experimental Choices:
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Standardized Titrants: Using standardized solutions of NaOH and HCl is critical for accurate molar calculations.
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Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes the effect of changing ionic interactions on the activity of the analyte and thus provides a more accurate thermodynamic pKa.
-
Potentiometric Detection: A calibrated pH meter provides a precise and continuous measurement of the hydrogen ion concentration, allowing for an accurate determination of the titration curve and the pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Predicting Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like Cbz-1-aminocyclobutanecarboxylic acid, the distribution coefficient (logD) at a specific pH is more relevant.
Theoretical Considerations
A higher logP/logD value indicates greater lipophilicity and generally better passive diffusion across cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The Cbz group, with its phenyl ring, significantly increases the lipophilicity of the parent 1-aminocyclobutanecarboxylic acid.
Experimental Protocol for logD Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining logP and logD values.
Materials:
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Cbz-1-aminocyclobutanecarboxylic acid
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n-Octanol (pre-saturated with buffer)
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Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
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Centrifuge tubes (e.g., 15 mL)
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Vortex mixer
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Mechanical shaker or rotator
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Centrifuge
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 phosphate buffer for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of Cbz-1-aminocyclobutanecarboxylic acid in the aqueous buffer.
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Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected lipophilicity.
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Equilibration: Cap the tube and vortex vigorously for 1-2 minutes. Place the tube on a mechanical shaker and agitate for a defined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
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Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
Causality Behind Experimental Choices:
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Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water, which would affect the accuracy of the concentration measurements.
-
Vigorous Mixing and Shaking: Ensures that the compound has sufficient opportunity to partition between the two phases and reach a true thermodynamic equilibrium.
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Centrifugation: Provides a clear and complete separation of the two phases, preventing cross-contamination during sampling.
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Validated Analytical Method: The use of a sensitive and validated method like HPLC-UV is essential for the accurate quantification of the compound in each phase, which is the basis for the logD calculation.
Caption: Workflow for logD determination by the shake-flask method.
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for the oral absorption of a drug. Poor solubility can lead to low bioavailability and therapeutic failure.
Theoretical Considerations
The solubility of Cbz-1-aminocyclobutanecarboxylic acid is influenced by its crystalline structure, molecular weight, and the presence of both polar (carboxylic acid) and non-polar (Cbz group) moieties. The carboxylic acid group, particularly in its ionized form, will enhance aqueous solubility, while the bulky, hydrophobic Cbz group will decrease it. Solubility is also highly dependent on the pH of the medium.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol describes the equilibrium solubility assay, which measures the thermodynamic solubility of a compound.
Materials:
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Cbz-1-aminocyclobutanecarboxylic acid (solid)
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Relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)
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Organic solvents (e.g., methanol, ethanol, DMSO)
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Vials with screw caps
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Incubator shaker
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Filtration device (e.g., 0.22 µm syringe filters)
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Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of solid Cbz-1-aminocyclobutanecarboxylic acid to a vial containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
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Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Causality Behind Experimental Choices:
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Use of Excess Solid: This is fundamental to ensuring that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
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Prolonged Incubation with Shaking: This allows the dissolution process to reach a thermodynamic equilibrium, providing a more accurate and reproducible measure of solubility compared to kinetic methods.
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Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.
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Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for obtaining consistent results.
Structural Characterization
Confirmation of the chemical structure and purity of Cbz-1-aminocyclobutanecarboxylic acid is essential. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the Cbz group, the benzylic protons, the protons of the cyclobutane ring, and the NH proton of the carbamate.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for:
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O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)
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C=O stretch of the carboxylic acid (around 1710 cm⁻¹)
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C=O stretch of the carbamate (around 1690 cm⁻¹)
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N-H bend of the carbamate (around 1530 cm⁻¹)
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C-H stretches for the aromatic and aliphatic portions of the molecule.[2]
Conclusion
The physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid—pKa, lipophilicity, and solubility—are intricately linked and collectively govern its behavior in biological systems. This guide has provided a detailed overview of these properties and robust, field-tested protocols for their experimental determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of these parameters are indispensable for unlocking the full therapeutic potential of this promising and structurally unique amino acid derivative. The application of the described methodologies will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the complex process of drug discovery and development.
References
- Vedaraman, N., Gadkari, P., Manohar, B., & K., V. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
- Supporting Information for "A general and efficient copper-catalyzed amination of aryl halides with aqueous ammonia". (2009).
- Amanote Research. (n.d.).
- Scirp.org. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
- Supporting information for "A novel and efficient synthesis of 2-substituted-4(3H)-quinazolinones". (n.d.). The Royal Society of Chemistry.
- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
- Janin, Y. L. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6539-6547.
- Supporting Information for "Selective Hydrogenation of Functional Groups using a Thiol-Derivatized Palladium C
- Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97.
- MedChemExpress. (2025, April 2). 1-Aminocyclobutanecarboxylic acid-SDS.
- Katritzky, A. R., & Singh, S. K. (2004).
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: N-BOC-1-Aminocyclobutanecarboxylic acid.
- Supporting Information for "A Biocatalytic Approach Towards the Stereoselective Synthesis of Protected Inositols". (n.d.). The Royal Society of Chemistry.
- Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Frérot, E. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science, 3(2), 110-122.
- Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.
- Isadiartuti, D., Rachman, I., & Muchtaridi, M. (2018). Solubility and dissolution of physical mixture carbamazepine and amino acids.
- PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.
- CDN Isotopes. (2015). Safety Data Sheet: 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). CBZ-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID | 190004-53-6.
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Reddy, M. S., Nageswar, Y. V. D., & Rao, P. S. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry, 2(3), 241-246.
- Benchchem. (2025). The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.
- NIST WebBook. (n.d.). Cyclobutylcarboxylic acid.
- Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
